

# Spectroscopic Profile of 3,3-Dimethyl-1-phenylbutan-2-one: A Technical Guide

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Compound of Interest

Compound Name: 3,3-Dimethyl-1-phenylbutan-2-one

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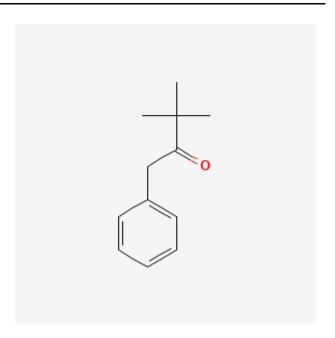
This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound **3,3-Dimethyl-1-phenylbutan-2-one** (CAS No: 6721-67-1). Due to the limited availability of open-access, experimentally derived spectra for this specific molecule, this document combines theoretical predictions based on its structure with established general protocols for spectroscopic analysis. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

## **Compound Information**



Property	Value
Chemical Name	3,3-Dimethyl-1-phenylbutan-2-one
Synonyms	Benzyl tert-butyl ketone
Molecular Formula	C12H16O
Molecular Weight	176.26 g/mol

Structure



# **Spectroscopic Data Summary**

The following tables summarize the predicted and available spectroscopic data for **3,3-Dimethyl-1-phenylbutan-2-one**.

## <sup>1</sup>H NMR Spectroscopy Data (Predicted)

Solvent: CDCl<sub>3</sub>, Reference: TMS ( $\delta$  = 0.00 ppm)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.20 - 7.40	Multiplet	5H	Aromatic protons (C <sub>6</sub> H₅)
~ 3.80	Singlet	2H	Methylene protons (- CH2-)
~ 1.10	Singlet	9H	tert-Butyl protons (- C(CH <sub>3</sub> ) <sub>3</sub> )

# <sup>13</sup>C NMR Spectroscopy Data (Predicted)

Solvent: CDCl3

Chemical Shift (δ, ppm)	Assignment
> 200	Carbonyl carbon (C=O)
~ 135	Aromatic quaternary carbon
~ 128 - 130	Aromatic CH carbons
~ 50	Methylene carbon (-CH <sub>2</sub> -)
~ 45	Quaternary carbon (-C(CH <sub>3</sub> ) <sub>3</sub> )
~ 26	tert-Butyl methyl carbons

# **Infrared (IR) Spectroscopy Data (Predicted)**



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3060 - 3030	Medium	C-H stretch (aromatic)
~ 2960 - 2870	Strong	C-H stretch (aliphatic)
~ 1715	Strong	C=O stretch (ketone)
~ 1600, 1495, 1450	Medium-Weak C=C stretch (aromatic ring)	
~ 740, 700	Strong	C-H bend (monosubstituted benzene)

## **Mass Spectrometry Data (Predicted)**

The following data is based on predicted collision cross-section values.[1]

Adduct Ion	Predicted m/z
[M+H] <sup>+</sup>	177.1274
[M+Na] <sup>+</sup>	199.1093
[M-H] <sup>-</sup>	175.1128
[M+NH <sub>4</sub> ] <sup>+</sup>	194.1540
[M+K] <sup>+</sup>	215.0833
[M]+	176.1196

Major predicted fragmentation pathways would likely involve:

- $\alpha$ -cleavage: Loss of the tert-butyl radical (•C(CH<sub>3</sub>)<sub>3</sub>) to give a fragment at m/z 119, or loss of the benzyl radical (•CH<sub>2</sub>C<sub>6</sub>H<sub>5</sub>) to give a fragment at m/z 85.
- McLafferty rearrangement: If applicable, though less likely for this specific structure.

# **Experimental Protocols**



The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters should be optimized for best results.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Dissolve 5-10 mg of **3,3-Dimethyl-1-phenylbutan-2-one** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 300 MHz or higher field NMR spectrometer.
- Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

#### Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the compound with dry KBr powder and press into a transparent disk. For ATR, place a small amount of the solid directly on the ATR crystal. If the sample is a low-melting solid or can be dissolved in a volatile solvent, a thin film can be cast on a salt plate (e.g., NaCl or KBr).
- Data Acquisition: Place the sample in the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm<sup>-1</sup>. A background spectrum of the empty sample holder (or pure KBr pellet/solvent) should be taken and subtracted from the sample spectrum.
- Processing: Label the significant peaks in the spectrum.

## **Gas Chromatography-Mass Spectrometry (GC-MS)**

- Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Separation: Inject a small volume (e.g., 1 μL) of the solution into the GC system equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column). The



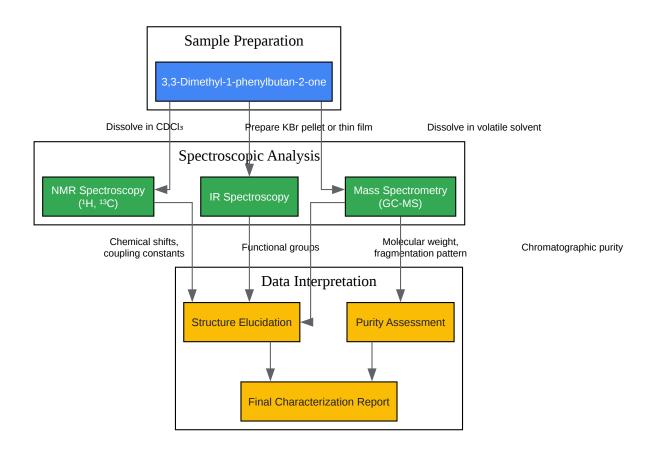
oven temperature program should be optimized to ensure good separation of the analyte from any impurities.

- MS Analysis: The eluent from the GC column is directed into the mass spectrometer.
   Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum. The mass analyzer scans a range of m/z values (e.g., 40-400 amu) to detect the molecular ion and fragment ions.
- Data Analysis: Analyze the resulting chromatogram to determine the retention time of the compound and the mass spectrum of the corresponding peak.

# **Workflow for Spectroscopic Analysis**

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of an organic compound like **3,3-Dimethyl-1-phenylbutan-2-one**.





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Caption: Workflow for the spectroscopic analysis of **3,3-Dimethyl-1-phenylbutan-2-one**.

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#### References

• 1. PubChemLite - 3,3-dimethyl-1-phenylbutan-2-one (C12H16O) [pubchemlite.lcsb.uni.lu]



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